Isofuranodiene

説明

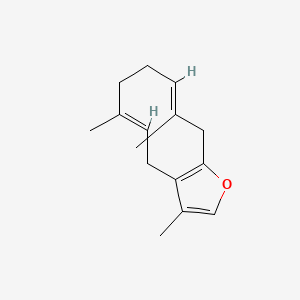

Structure

3D Structure

特性

IUPAC Name |

(5Z,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDXHYHOJPKFEK-ADUATRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2=C(CC(=CCC1)C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19912-61-9, 57566-47-9 | |

| Record name | Furanodiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofuranodiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057566479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Isofuranodiene: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

This guide provides an in-depth exploration of isofuranodiene, a naturally occurring furanosesquiterpene of significant interest to the pharmaceutical and biotechnology sectors. We will delve into its primary botanical sources, geographical and ecological distribution, biosynthetic origins, and the analytical methodologies crucial for its isolation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising bioactive compound.

Introduction to Isofuranodiene: A Sesquiterpene of Interest

Isofuranodiene (C₁₅H₂₀O) is a volatile sesquiterpene characterized by a furan ring, a structural motif common to many bioactive natural products.[1] Its presence in various traditional medicinal plants has spurred scientific investigation into its pharmacological properties. Research has revealed a spectrum of biological activities, including neuroprotective, anti-inflammatory, anticancer, insecticidal, and acaricidal effects, positioning isofuranodiene as a compelling lead compound for drug discovery.[1][2]

Natural Occurrence and Distribution

Isofuranodiene is predominantly found in the plant kingdom, with notable concentrations in specific families and species. Its distribution can vary significantly depending on the plant organ, developmental stage, and geographical location.[3]

Primary Botanical Sources

The most prolific natural source of isofuranodiene identified to date is Wild Celery (Smyrnium olusatrum L.) , a member of the Apiaceae family.[2][4] This biennial plant, widespread in the Mediterranean basin, has been historically used as a vegetable and for medicinal purposes.[1][2] Isofuranodiene is the main constituent of the essential oil extracted from various parts of S. olusatrum.[4]

Another significant source of isofuranodiene is the genus Curcuma , within the Zingiberaceae family. Several species, widely used in traditional medicine and as spices, have been shown to contain this compound.[5][6] These include:

Other notable plant sources include:

-

Commiphora myrrha (Nees) Engl. (Myrrh)[2]

-

Eugenia uniflora L. (Pitanga)[2]

-

Chloranthus japonicus Siebold [2]

-

Vepris unifoliolata Baill. [2]

Isofuranodiene has also been identified in some marine organisms, such as corals, indicating its distribution extends beyond the terrestrial plant kingdom.[2]

Quantitative Distribution in Smyrnium olusatrum

The concentration of isofuranodiene varies considerably across different organs of Smyrnium olusatrum. This distribution is a critical factor for optimizing harvesting and extraction strategies.

| Plant Organ | Isofuranodiene Content (% of Essential Oil) |

| Flowers | up to 56.2% |

| Roots | up to 46.6% |

| Basal Leaves | up to 37.2% |

| Green Fruits | up to 31.5% |

| Ripe Fruits | up to 20.7% |

Data compiled from Maggi et al., as cited in[2].

This data clearly indicates that the flowers of S. olusatrum are the most potent source of isofuranodiene, making them the ideal candidate for targeted extraction.[2]

Biosynthesis of Isofuranodiene: A Putative Pathway

Isofuranodiene, as a sesquiterpene, originates from the isoprenoid biosynthesis pathway.[7][8] While the specific enzymatic steps leading to isofuranodiene have not been fully elucidated, a putative pathway can be constructed based on the well-established principles of sesquiterpene and furanosesquiterpene formation in plants.[5][9]

The biosynthesis commences with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.[8][10]

The key steps in the proposed biosynthetic pathway are:

-

Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP and DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.

-

Sesquiterpene Cyclization: FPP is then cyclized by a specific sesquiterpene synthase to form the characteristic germacrene A skeleton.[9]

-

Oxidative Modifications: The germacrene A backbone undergoes a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases, to introduce hydroxyl and other functional groups.

-

Furan Ring Formation: The final step involves the formation of the furan ring, a characteristic feature of furanosesquiterpenes. This is often a result of further oxidation and cyclization reactions.

Caption: Putative biosynthetic pathway of isofuranodiene.

Extraction and Isolation Methodologies

The isolation of isofuranodiene from its natural sources is a critical step for its subsequent analysis and utilization. The choice of method depends on the desired purity and scale of production.

Hydrodistillation for Essential Oil Extraction

Hydrodistillation is a common and effective method for extracting volatile compounds like isofuranodiene from plant material.[3][11]

Experimental Protocol: Hydrodistillation of Smyrnium olusatrum Flowers

-

Material Preparation: Freshly harvested Smyrnium olusatrum flowers (100 g) are coarsely chopped.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation. The chopped plant material is placed in a round-bottom flask.

-

Distillation: Deionized water is added to the flask to cover the plant material. The mixture is heated to boiling and maintained for 3 hours.

-

Collection: The condensed essential oil is collected in the calibrated tube of the Clevenger apparatus.

-

Drying and Storage: The collected essential oil is separated from the aqueous phase and dried over anhydrous sodium sulfate. The oil is then stored in a sealed, dark glass vial at 4°C.

Caption: Workflow for hydrodistillation of essential oil.

Purification by Flash Chromatography

For obtaining high-purity isofuranodiene, flash chromatography is a rapid and efficient purification technique.[8][12]

Experimental Protocol: Flash Chromatography of Essential Oil

-

Sample Preparation: The essential oil obtained from hydrodistillation is dissolved in a minimal amount of a non-polar solvent (e.g., hexane).

-

Column Packing: A glass column is packed with silica gel as the stationary phase, equilibrated with the chosen mobile phase.

-

Loading: The dissolved sample is carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a suitable solvent system, often a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing isofuranodiene.

-

Solvent Evaporation: The solvent from the isofuranodiene-rich fractions is removed under reduced pressure to yield the purified compound.

Caption: Workflow for flash chromatography purification.

Analytical Techniques for Identification and Quantification

Accurate identification and quantification of isofuranodiene are paramount for research and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile compounds like isofuranodiene in complex mixtures such as essential oils.[4]

Key Consideration: Thermal Rearrangement

A critical aspect of GC analysis of isofuranodiene is its thermal lability. At the high temperatures of the GC injector port, isofuranodiene can undergo a Cope rearrangement to form its isomer, curzerene.[13] This can lead to an underestimation of isofuranodiene and an overestimation of curzerene. Therefore, a truthful quantification often requires a complementary technique like HPLC.[13]

GC-MS Protocol Outline

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane).

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC-MS system.

-

Separation: The compounds are separated on a capillary column (e.g., HP-5MS).

-

Detection: The separated compounds are detected by a mass spectrometer, which provides a mass spectrum for each component.

-

Identification: The mass spectrum of isofuranodiene is compared with reference spectra from libraries (e.g., NIST, Wiley) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of isofuranodiene.[4][14] Both ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the accurate quantification of isofuranodiene, as it avoids the thermal degradation issues associated with GC.

HPLC Protocol Outline

-

Standard Preparation: A calibration curve is prepared using a certified reference standard of isofuranodiene at various concentrations.

-

Sample Preparation: The essential oil or plant extract is accurately weighed, dissolved in a suitable solvent (e.g., methanol), and filtered.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detector: A Diode Array Detector (DAD) or UV detector is used to monitor the absorbance at a specific wavelength.

-

-

Quantification: The peak area of isofuranodiene in the sample chromatogram is compared to the calibration curve to determine its concentration.[15]

Biological Activities and Therapeutic Potential

Isofuranodiene has demonstrated a range of promising biological activities, making it a molecule of significant interest for drug development.

-

Neuroprotective and Neuritogenic Effects: Isofuranodiene has been shown to protect against ischemic stroke in animal models by reducing inflammatory markers.[2][4] It also exhibits neuritogenic activity, promoting the growth of neurites, which suggests its potential in treating neurodegenerative diseases.[14]

-

Anti-inflammatory Activity: The compound significantly reduces the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[2]

-

Anticancer Activity: Preliminary studies have indicated that isofuranodiene possesses anticancer properties.[1]

-

Insecticidal and Acaricidal Properties: Isofuranodiene has shown efficacy as a natural pesticide.[1]

These diverse biological activities underscore the importance of further research into the mechanisms of action and potential therapeutic applications of isofuranodiene.

Conclusion

Isofuranodiene is a furanosesquiterpene with a compelling profile of natural abundance and biological activity. Its primary source, Smyrnium olusatrum, offers a scalable and sustainable supply. Understanding its biosynthesis, optimizing extraction and purification protocols, and employing accurate analytical methods are crucial for advancing the research and development of isofuranodiene-based therapeutics and other applications. This guide provides a foundational framework for professionals in the field to harness the potential of this remarkable natural compound.

References

-

Chadwick, M., et al. (2024). Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. Phytochemistry Reviews. Available at: [Link]

-

Yousefi-Manesh, H., et al. (2021). Isofuranodiene, a Natural Sesquiterpene Isolated from Wild Celery (Smyrnium olusatrum L.), Protects Rats against Acute Ischemic Stroke. Pharmaceuticals. Available at: [Link]

-

Quassinti, L., et al. (2016). Isofuranodiene: A neuritogenic compound isolated from wild celery (Smyrnium olusatrum L., Apiaceae). Food Chemistry. Available at: [Link]

-

de Pooter, H. L., et al. (1998). Essential oil composition of smyrnium olusatrum. Phytochemistry. Available at: [Link]

-

Yousefi-Manesh, H., et al. (2021). Isofuranodiene, a Natural Sesquiterpene Isolated from Wild Celery (Smyrnium olusatrum L.), Protects Rats against Acute Ischemic Stroke. PMC. Available at: [Link]

-

Lytvyntsiuk, A., et al. (2022). Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites. Molecules. Available at: [Link]

-

Thibodeaux, C. J., & Liu, H. W. (2009). Unraveling the Mechanisms of Isoprenoid Biosynthetic Enzymes: Mechanistic Studies of the Early Stage Enzymes. CHIMIA. Available at: [Link]

-

Kirby, J., & Keasling, J. D. (2009). Biosynthesis of Plant Isoprenoids: Perspectives for Microbial Engineering. Annual Review of Plant Biology. Available at: [Link]

-

Srivilai, J., et al. (2017). Anti-androgenic activity of furanodiene isolated from Curcuma aeruginosa Roxb. extract. Naresuan University Journal: Science and Technology. Available at: [Link]

-

Jaleel, C. A., et al. (2009). Origin, evolution, breeding, and omics of Apiaceae: a family of vegetables and medicinal plants. Journal of the Science of Food and Agriculture. Available at: [Link]

-

CHEM253 Exp. 09 Hydrodistillation of Essential Oils. PBworks. Available at: [Link]

-

Chang, R., et al. (2012). A new approach for quantifying furanodiene and curzerene. A case study on the essential oils of Eugenia uniflora (pitangueira) leaves. Revista Brasileira de Farmacognosia. Available at: [Link]

-

University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]

-

SOP: FLASH CHROMATOGRAPHY. University of Johannesburg. Available at: [Link]

-

Biotage. (2015). Successful flash chromatography. White Paper. Available at: [Link]

-

Papa, F., et al. (2016). Isofuranodiene is the main volatile constituent of Smyrnium perfoliatum L. subsp. perfoliatum growing in central Italy. Natural Product Research. Available at: [Link]

-

Pan, X., et al. (2010). Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography-mass spectrometry. Nature Protocols. Available at: [Link]

- Breitmaier, E., & Voelter, W. (1987). Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons.

-

Lombard, J., & Moreira, D. (2018). On the Origin of Isoprenoid Biosynthesis. Molecular Biology and Evolution. Available at: [Link]

-

Dinan, L., & Lafont, R. (2021). Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones. International Journal of Molecular Sciences. Available at: [Link]

-

TNAU Agritech Portal. Extraction Methods of Natural Essential Oils. Available at: [Link]

-

YouTube. (2020). 1H NMR: Structural Elucidation I. Available at: [Link]

-

ETH Zurich, NMR Service. Structure Elucidation by NMR. Available at: [Link]

-

Shimadzu. (2016). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Application News. Available at: [Link]

-

Das, K., & Tiwari, R. K. S. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in two wild edible leaves of Sonchus arvensis and Oenanthe linearis of North-eastern region in India. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Pan, X., et al. (2010). Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography–mass spectrometry. Semantic Scholar. Available at: [Link]

-

Al-Ishaq, R. K., et al. (2022). Metabolic Profiling by GC-MS, In Vitro Biological Potential, and In Silico Molecular Docking Studies of Verbena officinalis. Molecules. Available at: [Link]

-

IJSDR. (2023). Phytochemical Profiling and GC-MS analysis of methanolic extract of Nymphaea caerulea Savigny – Rhizome. International Journal of Scientific Development and Research. Available at: [Link]

-

Wang, S., et al. (2022). Biosynthesis Pathway and Metabolism of Isoflavones. Encyclopedia.pub. Available at: [Link]

-

SciSpace. (2019). Distillation Methods of Essential Oils. Available at: [Link]

-

Slideshare. (2016). Structural elucidation by NMR(1HNMR). Available at: [Link]

-

King Group. Successful Flash Chromatography. Available at: [Link]

-

Trantas, E., et al. (2009). Biosynthesis of isoprenoids, polyunsaturated fatty acids and flavonoids in Saccharomyces cerevisiae. Yeast. Available at: [Link]

-

Zhang, L., et al. (2022). Chemical characteristics of the sesquiterpenes and diterpenes from Lauraceae family and their multifaceted health benefits: A review. Journal of Ethnopharmacology. Available at: [Link]

-

Wang, X., et al. (2024). Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review. Frontiers in Plant Science. Available at: [Link]

-

Das, K., & Tiwari, R. K. S. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in two wild edible leaves of Sonchus arvensis and Oenanthe linearis of North-eastern region in India. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 4. Essential oil composition of smyrnium olusatrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. researchgate.net [researchgate.net]

- 8. Purification [chem.rochester.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. biotage.com [biotage.com]

- 13. brjac.com.br [brjac.com.br]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the Isofuranodiene Biosynthesis Pathway in Plants

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Isofuranodiene is a furanosesquiterpenoid found in various medicinal plants, exhibiting a range of promising biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3] Understanding its biosynthesis is paramount for harnessing its therapeutic potential, whether through metabolic engineering in plants or heterologous expression in microbial systems. This guide provides a comprehensive technical overview of the isofuranodiene biosynthesis pathway, focusing on the core enzymatic steps, experimental methodologies for pathway elucidation, and analytical techniques for metabolite verification. It is designed to serve as a foundational resource for researchers aiming to investigate, characterize, and engineer this valuable metabolic route.

Introduction: The Significance of Isofuranodiene

Sesquiterpenoids are a diverse class of C15 isoprenoid natural products that play crucial roles in plant defense and signaling.[1] Isofuranodiene, a member of this family, has garnered significant attention for its pharmacological potential. It is a major constituent of plants like Smyrnium olusatrum (Wild Celery) and has been identified in medicinal herbs such as Curcuma zedoaria.[1][4] Pre-clinical studies have highlighted its neuroprotective effects in ischemic stroke models and its neuritogenic activity, suggesting potential applications in neurodegenerative disease therapy.[2][3] The exploration of its biosynthetic pathway is a critical step towards sustainable production and the development of novel therapeutic agents derived from its unique chemical scaffold.

The Core Biosynthetic Pathway: From Precursor to Product

The biosynthesis of all sesquiterpenoids, including isofuranodiene, originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathways.[5][6][7] The journey to isofuranodiene involves two principal, enzyme-catalyzed stages.

Stage 1: Formation of the Sesquiterpene Precursor, Farnesyl Diphosphate (FPP)

Three C5 units (two IPP and one DMAPP) are sequentially condensed by prenyltransferase enzymes to form the acyclic C15 intermediate, farnesyl diphosphate (FPP). This molecule serves as the direct precursor for the vast array of sesquiterpene skeletons.[8][9]

Stage 2: The Commitment Step - Cyclization of FPP to (+)-Germacrene A

The crucial cyclization of the linear FPP molecule into the specific sesquiterpene backbone is catalyzed by a class of enzymes known as terpene synthases (TPS), or more specifically, sesquiterpene synthases. In the case of isofuranodiene biosynthesis, the key enzyme is (+)-Germacrene A Synthase (GAS) .

-

Mechanism of Action: GAS catalyzes the Mg²⁺-dependent ionization of the diphosphate group from FPP, generating a farnesyl carbocation. This reactive intermediate undergoes a series of intramolecular cyclizations and rearrangements within the enzyme's active site to produce (+)-germacrene A as the primary product, which is then released.[10][11] The formation of germacrene A is the committed step in the biosynthesis of many sesquiterpene lactones and related compounds.[10][11][12]

Stage 3: Post-Cyclization Modifications

While the direct enzymatic conversion of germacrene A to isofuranodiene is less detailed in the literature, it is understood to be a downstream product. It is hypothesized that subsequent enzymatic steps, likely involving cytochrome P450 monooxygenases (P450s) and potentially other enzymes, modify the germacrene A scaffold to yield the final furanosesquiterpenoid structure. For instance, the biosynthesis of related sesquiterpene lactones involves sequential oxygenations of germacrene A by P450s like germacrene A oxidase (GAO) and costunolide synthase (COS).[12][13] A similar enzymatic cascade is presumed for isofuranodiene.

Another related compound, curzerene, is known to be a thermal rearrangement product of furanodiene, a closely related furanosesquiterpenoid.[14] This highlights the chemical lability of these structures and the importance of analytical methods that do not induce artificial rearrangements.

Experimental Elucidation: A Methodological Workflow

Investigating the isofuranodiene pathway requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry. The following sections detail a logical workflow for identifying and characterizing the genes and enzymes involved.

Gene Discovery and Cloning

-

Rationale: The first step is to identify candidate genes encoding the key enzymes, particularly Germacrene A Synthase (GAS). Given that terpene synthase genes share conserved sequence motifs, a homology-based approach is highly effective.

-

Protocol: Degenerate PCR for GAS Gene Isolation

-

Primer Design: Align known GAS protein sequences from related plant species (e.g., chicory, lettuce) to identify conserved domains.[15] Design degenerate PCR primers targeting these regions.

-

RNA Extraction & cDNA Synthesis: Extract total RNA from plant tissue known to produce isofuranodiene (e.g., roots, leaves). Synthesize first-strand cDNA using reverse transcriptase.

-

PCR Amplification: Perform PCR using the degenerate primers and the synthesized cDNA as a template.

-

Cloning and Sequencing: Gel-purify the resulting PCR amplicons, clone them into a suitable vector (e.g., pGEM-T Easy), and sequence multiple clones to identify potential full-length or partial GAS gene fragments.

-

Full-Length Gene Isolation: Use RACE (Rapid Amplification of cDNA Ends) PCR to obtain the full-length coding sequence based on the partial fragment identified.

-

Heterologous Expression and Protein Purification

-

Rationale: To confirm the function of a candidate gene, it must be expressed in a host system that lacks endogenous terpene synthase activity, allowing for unambiguous characterization of its enzymatic product. Escherichia coli is a widely used and efficient system for this purpose.[15][16][17]

-

Protocol: Expression and Purification of His-tagged GAS in E. coli

-

Expression Vector Construction: Sub-clone the full-length GAS coding sequence into an E. coli expression vector that incorporates an N- or C-terminal affinity tag, such as a polyhistidine (His6) tag (e.g., pET-28a).

-

Transformation: Transform the expression construct into a suitable E. coli expression strain, such as BL21(DE3).[16]

-

Protein Expression: Grow the transformed E. coli culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and continue incubation at a lower temperature (e.g., 16-20°C) for 12-18 hours to enhance soluble protein yield.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a lysozyme and protease inhibitors. Lyse the cells using sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant (soluble protein fraction) to an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA resin). Wash the column to remove non-specifically bound proteins, and then elute the His-tagged GAS protein using an imidazole gradient.

-

Verification: Confirm the purity and size of the purified protein using SDS-PAGE.

-

In Vitro Enzyme Assays

-

Rationale: An in vitro assay using the purified enzyme and the substrate (FPP) is the definitive method to confirm its catalytic activity and identify its product.

-

Protocol: GAS Activity Assay and Product Identification

-

Reaction Setup: In a glass vial, combine the purified GAS protein with an assay buffer (e.g., 25 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT) and the substrate, farnesyl diphosphate (FPP).[10]

-

Product Trapping: Overlay the aqueous reaction mixture with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile, lipophilic sesquiterpene products as they are formed.[10]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).[10]

-

Extraction: Stop the reaction and vigorously mix to ensure complete extraction of the products into the organic layer.

-

Analysis: Analyze the organic layer directly by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analytical Chemistry: Product Identification

-

Rationale: GC-MS is the gold standard for separating and identifying volatile compounds like sesquiterpenes.[18][19] The retention time on the GC column provides a characteristic fingerprint, while the mass spectrum provides structural information that can be compared to known standards and libraries.

-

Protocol: GC-MS Analysis of Sesquiterpenes

-

Injection: Inject a small volume (e.g., 1 µL) of the organic extract from the enzyme assay into the GC-MS system.

-

Separation: Use a non-polar capillary column (e.g., DB-5 or HP-5ms) suitable for terpene analysis. Program the oven temperature with a gradient, for example, starting at 45°C and ramping up to 250°C, to separate the different sesquiterpenes.[10]

-

Detection and Identification: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. Identify germacrene A by comparing its retention time and mass spectrum with an authentic standard or with published data from reputable libraries (e.g., NIST, Wiley).

-

Table 1: Kinetic Properties of a Characterized (+)-Germacrene A Synthase from Chicory

| Parameter | Value | Source |

|---|---|---|

| Km for FPP | 6.6 µM | [10] |

| Vmax | 8.103 nmol h⁻¹ mg⁻¹ protein | [10] |

| pH Optimum | ~6.7 (broad) | [10] |

| Estimated MW | 54 kDa |[10] |

In Vivo Functional Confirmation

-

Rationale: While in vitro assays are crucial, confirming the gene's role within the plant context provides the highest level of evidence. Modern gene-editing techniques like CRISPR/Cas9 allow for targeted knockout of the candidate gene.

-

Approach: CRISPR/Cas9 Gene Knockout

-

Guide RNA Design: Design specific guide RNAs (gRNAs) to target conserved exons within the identified GAS gene(s).[13]

-

Transformation: Deliver the CRISPR/Cas9 machinery (Cas9 nuclease and the gRNAs) into plant cells, often via Agrobacterium-mediated transformation.[13]

-

Regeneration and Screening: Regenerate whole plants from the transformed cells and screen for mutations in the target GAS gene(s) using PCR and sequencing.

-

Metabolite Profiling: Perform metabolite extraction and GC-MS analysis on the knockout lines. A significant reduction or complete elimination of germacrene A and its downstream products (like isofuranodiene) compared to wild-type plants confirms the gene's function in the pathway.[13]

-

Conclusion and Future Directions

The elucidation of the isofuranodiene biosynthetic pathway, centered on the activity of germacrene A synthase, provides a roadmap for its biotechnological production. By identifying and characterizing the key GAS gene and the subsequent modifying enzymes (e.g., P450s), researchers can leverage metabolic engineering strategies. These include overexpressing the pathway genes in the native plant to boost yields or transferring the entire pathway into a microbial chassis like E. coli or Saccharomyces cerevisiae for scalable, fermentative production.[16][17][20] Further research should focus on identifying the specific P450s responsible for converting germacrene A to isofuranodiene, which will complete our understanding of this valuable pathway and unlock its full potential for pharmaceutical and industrial applications.

References

-

Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli. (2022). National Institutes of Health. [Link]

-

Isolation and purification of isofuranodiene. (n.d.). ResearchGate. [Link]

-

Germacrene A Synthases for Sesquiterpene Lactone Biosynthesis Are Expressed in Vascular Parenchyma Cells Neighboring Laticifers in Lettuce. (2022). MDPI. [Link]

-

(+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory. (n.d.). SciSpace. [Link]

-

Inactivation of the germacrene A synthase genes by CRISPR/Cas9 eliminates the biosynthesis of sesquiterpene lactones in chicory. (n.d.). CHIC Project. [Link]

-

Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory. (n.d.). Plant Physiology. [Link]

-

Germacrene A Synthases for Sesquiterpene Lactone Biosynthesis Are Expressed in Vascular Parenchyma Cells Neighboring Laticifers in Lettuce. (2022). MDPI. [Link]

-

Exploration and mutagenesis of the germacrene A synthase from Solidago canadensis to enhance germacrene A production in E.coli. (2022). National Institutes of Health. [Link]

-

Isofuranodiene, a Natural Sesquiterpene Isolated from Wild Celery (Smyrnium olusatrum L.), Protects Rats against Acute Ischemic Stroke. (2020). National Institutes of Health. [Link]

-

GC- MS analysis of sesquiterpenes (A), monoterpenes and diterpenes (B)... (n.d.). ResearchGate. [Link]

-

Enzymatic synthesis of furan-based polymers: the role of greener alternative solvents and isomerism. (2021). University of Groningen. [Link]

-

Germacrene A Is a Product of the Aristolochene Synthase-Mediated Conversion of Farnesylpyrophosphate to Aristolochene. (1998). Journal of the American Chemical Society. [Link]

-

Germacrene A Synthases for Sesquiterpene Lactone Biosynthesis Are Expressed in Vascular Parenchyma Cells Neighboring Laticifers in Lettuce. (2022). National Institutes of Health. [Link]

-

Is Curzerene Responsible for the Bioactive Properties of Eugenia uniflora? A Possible Misinterpretation of Bioactive Markers. (2022). National Institutes of Health. [Link]

-

Biosynthesis of monoterpenoid and sesquiterpenoid as natural flavors and fragrances. (2023). ScienceDirect. [Link]

-

Isoprenoid Biosynthesis in Plants: Pathways, Genes, Regulation and Metabolic Engineering. (n.d.). ResearchGate. [Link]

-

GC-MS olfactometry reveals sesquiterpenes α-humulene and δ-cadinene significantly influence the aroma of treated Aquilaria malaccensis essential oil. (2020). SpringerLink. [Link]

-

Biosynthesis of isoprenoids in plants: Structure of the 2C-methyl-d-erithrytol 2,4-cyclodiphosphate synthase from Arabidopsis thaliana. Comparison with the bacterial enzymes. (2009). National Institutes of Health. [Link]

-

The biosynthesis of sesquiterpenoid and triterpenoid at different... (n.d.). ResearchGate. [Link]

-

I, Cyclization of farnesyl diphosphate (FPP) to (+)− germacrene A (GA)... (n.d.). ResearchGate. [Link]

-

curzerene, 17910-09-7. (n.d.). The Good Scents Company. [Link]

-

A Chemo-Enzymatic Platform for Furanolide Synthesis and Functional Exploration. (2024). National Institutes of Health. [Link]

-

Curzerene. (n.d.). Wikipedia. [Link]

-

Engineering Plant Sesquiterpene Synthesis into Yeasts: A Review. (2021). ACS Publications. [Link]

-

(+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory. (1998). National Institutes of Health. [Link]

-

Biosynthesis of Plant Isoprenoids: Perspectives for Microbial Engineering. (2009). Haseloff Lab. [Link]

-

An Update: Enzymatic Synthesis for Industrial Applications. (2022). Wiley Online Library. [Link]

-

Identification and quantification of sesquiterpenes and polyacetylenes in Atractylodes lancea from various geographical origins using GC-MS analysis. (2014). SciELO. [Link]

-

Isofuranodiene, a Natural Sesquiterpene Isolated from Wild Celery (Smyrnium olusatrum L.), Protects Rats against Acute Ischemic Stroke. (2020). ResearchGate. [Link]

-

Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. (2018). MDPI. [Link]

-

Structural and biochemical perspectives in plant isoprenoid biosynthesis. (n.d.). ResearchGate. [Link]

-

Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review. (2023). MDPI. [Link]

-

Germacrene A Is a Product of the Aristolochene Synthase-Mediated Conversion of Farnesylpyrophosphate to Aristolochene. (1998). Cardiff University. [Link]

-

Insights into the Sesquiterpenoid Pathway by Metabolic Profiling and De novo Transcriptome Assembly of Stem-Chicory (Cichorium intybus Cultigroup “Catalogna”). (2018). Frontiers. [Link]

-

Interception of the Enzymatic Conversion of Farnesyl Diphosphate to 5-Epi-Aristolochene by Using a Fluoro Substrate Analogue: 1-Fluorogermacrene A from (2E,6Z). (2007). PubMed Central. [Link]

-

Isofuranodiene: A neuritogenic compound isolated from wild celery (Smyrnium olusatrum L., Apiaceae). (2016). PubMed. [Link]

-

Enzymatic synthesis of furan-based polymers. (2021). University of Groningen. [Link]

-

Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. (n.d.). ResearchGate. [Link]

-

The biosynthesis of isoprenoids and the mechanisms regulating it in plants. (2011). PubMed. [Link]

-

An Update: Enzymatic Synthesis for Industrial Applications. (2022). National Institutes of Health. [Link]

-

Isofuranodiene and germacrone from Smyrnium olusatrum essential oil as acaricides and oviposition inhibitors against Tetranychus urticae: impact of chemical stabilization of isofuranodiene by interaction with silver triflate. (2017). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isofuranodiene, a Natural Sesquiterpene Isolated from Wild Celery (Smyrnium olusatrum L.), Protects Rats against Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isofuranodiene: A neuritogenic compound isolated from wild celery (Smyrnium olusatrum L., Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Curzerene - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of isoprenoids in plants: Structure of the 2C-methyl-d-erithrytol 2,4-cyclodiphosphate synthase from Arabidopsis thaliana. Comparison with the bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 7. The biosynthesis of isoprenoids and the mechanisms regulating it in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Germacrene A Synthases for Sesquiterpene Lactone Biosynthesis Are Expressed in Vascular Parenchyma Cells Neighboring Laticifers in Lettuce - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chicproject.eu [chicproject.eu]

- 14. Is Curzerene Responsible for the Bioactive Properties of Eugenia uniflora? A Possible Misinterpretation of Bioactive Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploration and mutagenesis of the germacrene A synthase from Solidago canadensis to enhance germacrene A production in E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Isofuranodiene: From Discovery to Therapeutic Potential

Introduction: Unveiling a Promising Furanosesquiterpene

Isofuranodiene is a naturally occurring furanosesquiterpene, a class of 15-carbon organic compounds biosynthesized from three isoprene units, that has garnered significant interest within the scientific community.[1] Possessing a distinctive germacrane skeleton, this volatile compound is a major constituent of the essential oils of several plant species, most notably Wild Celery (Smyrnium olusatrum L.).[2][3] Historically used in traditional medicine, recent pharmacological investigations have illuminated the multifaceted therapeutic potential of isofuranodiene, revealing its potent anti-inflammatory, neuroprotective, and anticancer properties.[3] This technical guide provides a comprehensive overview of isofuranodiene, from its historical discovery and chemical characterization to its biosynthesis, biological activities, and the methodologies for its isolation and analysis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising natural product.

A Journey Through Time: The Discovery and History of Isofuranodiene

The history of isofuranodiene is intrinsically linked to the study of plants rich in furanosesquiterpenoids, such as those from the Smyrnium and Curcuma genera. While the traditional use of these plants spans centuries, the specific isolation and characterization of isofuranodiene as a distinct chemical entity occurred in the latter half of the 20th century. Early research into the chemical constituents of these plants often led to the identification of its heat-induced rearrangement product, curzerene, due to the thermal instability of isofuranodiene during analytical procedures like gas chromatography.[4]

A pivotal moment in the history of furanosesquiterpenoid chemistry was the work of Hikino and colleagues in 1968, who proposed the structure of a precursor to these compounds, which they named furanodiene.[4] However, subsequent research by other groups led to a revision of this initial proposed structure, correctly identifying the compound as isofuranodiene with its characteristic (5E,9E)-configuration.[4] This structural elucidation was crucial for understanding the chemical behavior and biological activity of this molecule. The development of analytical techniques that do not rely on high temperatures, such as High-Performance Liquid Chromatography (HPLC), has been instrumental in the accurate quantification and study of native isofuranodiene in plant extracts.[4]

Chemical Profile and Physicochemical Properties

Isofuranodiene is a lipophilic molecule with a molecular weight that facilitates its passage across biological membranes, including the blood-brain barrier.[5] Its chemical structure is characterized by a ten-membered germacrane ring fused with a furan ring.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O | |

| Molecular Weight | 216.32 g/mol | |

| IUPAC Name | (5E,9E)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan | |

| CAS Number | 57566-47-9 | |

| Appearance | White crystalline solid | [3] |

| Melting Point | 66 °C |

The Making of a Molecule: Biosynthesis of Isofuranodiene

As a sesquiterpenoid, the biosynthesis of isofuranodiene originates from the mevalonate (MVA) pathway in the cytoplasm of plant cells. This fundamental pathway generates the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps in the proposed biosynthesis of isofuranodiene are as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP are sequentially condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.

-

Cyclization by Sesquiterpene Synthase: The crucial cyclization of the linear FPP molecule into the characteristic germacrane skeleton is catalyzed by a specific sesquiterpene synthase. While the exact enzyme in Smyrnium olusatrum has not yet been identified, it is likely a germacrene A synthase, similar to that found in other plants like chicory.[6] This enzyme facilitates the formation of a germacrenyl cation intermediate.

-

Formation of the Furan Ring and Final Modifications: Subsequent enzymatic steps, likely involving cytochrome P450 monooxygenases and other modifying enzymes, would then lead to the formation of the furan ring and the final structure of isofuranodiene.

Synthetic Pathways: A Chemist's Perspective

To date, a dedicated total synthesis of isofuranodiene has not been reported in the scientific literature. However, the synthesis of related germacrane sesquiterpenes has been an area of active research, and these strategies provide a roadmap for the potential chemical synthesis of isofuranodiene.[7][8][9] The primary challenge in the synthesis of germacranes is the stereoselective construction of the 10-membered ring.[9]

Common strategies employed in the synthesis of germacrane sesquiterpenes that could be adapted for isofuranodiene include:

-

Intramolecular Cyclization: This approach involves the closure of a linear precursor to form the 10-membered ring. Various methods, such as Nozaki-Hiyama-Kishi reactions or McMurry couplings, have been utilized for this purpose.

-

Ring Expansion: Starting from a more readily available smaller ring system, such as a six- or eight-membered ring, and expanding it to the desired 10-membered germacrane core is another viable strategy.

-

Transannular Cyclizations: Utilizing the conformational flexibility of the 10-membered ring, transannular reactions can be employed to introduce further complexity and achieve the desired stereochemistry.

A potential synthetic route to isofuranodiene would likely involve the stereoselective synthesis of a furan-containing acyclic precursor, followed by a carefully orchestrated macrocyclization to form the germacrane ring.

Biological Activities and Mechanisms of Action

Isofuranodiene exhibits a remarkable range of biological activities, making it a compelling candidate for further drug development.

Anticancer Activity

Isofuranodiene has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through multiple signaling pathways.

-

Intrinsic (Mitochondrial) Pathway: Isofuranodiene has been shown to induce depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.

-

Extrinsic (Death Receptor) Pathway: In some cancer cell lines, isofuranodiene can also trigger apoptosis via the extrinsic pathway by activating caspase-8.

-

Cell Cycle Arrest: Isofuranodiene has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. This effect is mediated through the mitogen-activated protein kinase (MAPK) signaling pathway.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PC-3 | Prostate Adenocarcinoma | 29 | [10] |

| MDA-MB-231 | Breast Adenocarcinoma | 59 | [10] |

| BT-474 | Breast Adenocarcinoma | 55 | [10] |

digraph "Isofuranodiene Anticancer Mechanism" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];isofuranodiene [label="Isofuranodiene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mapk [label="MAPK Pathway"]; g2m_arrest [label="G2/M Cell Cycle Arrest", shape=ellipse, fillcolor="#FFFFFF"]; mitochondria [label="Mitochondria"]; cytochrome_c [label="Cytochrome c Release"]; caspase3 [label="Caspase-3 Activation"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF"]; death_receptor [label="Death Receptors"]; caspase8 [label="Caspase-8 Activation"];

isofuranodiene -> mapk; mapk -> g2m_arrest; isofuranodiene -> mitochondria; mitochondria -> cytochrome_c; cytochrome_c -> caspase3; caspase3 -> apoptosis; isofuranodiene -> death_receptor; death_receptor -> caspase8; caspase8 -> caspase3; }

Neuroprotective and Anti-inflammatory Effects

Isofuranodiene has shown significant promise in protecting against neuronal damage and reducing inflammation, particularly in the context of ischemic stroke.[3] Its neuroprotective effects are primarily attributed to its ability to modulate the NF-κB signaling pathway.

-

Inhibition of NF-κB Activation: In models of brain ischemia, pre-treatment with isofuranodiene has been shown to reduce the phosphorylation and subsequent activation of the p65 subunit of NF-κB.[3]

-

Reduction of Pro-inflammatory Cytokines: By inhibiting NF-κB, isofuranodiene leads to a significant decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[3]

-

Antioxidant Activity: Isofuranodiene also exhibits antioxidant properties, reducing lipid peroxidation and oxidative stress, which are major contributors to neuronal damage during ischemic events.[3]

Characterization of Isofuranodiene

1. High-Performance Liquid Chromatography (HPLC):

- System: Agilent 1100 Series or equivalent, equipped with a diode array detector (DAD).

- Column: Kinetex® PFP (100 Å, 100 x 4.6 mm i.d., 2.6 µm) or equivalent.

- Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient is 40% B for 15 minutes, increasing to 60% B over the next 15 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 220, 230, and 254 nm.

- Expected Retention Time: Approximately 22.4 minutes under the specified conditions. [3] 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: Bruker 500 MHz spectrometer or equivalent.

- Solvent: Chloroform-d (CDCl₃).

- ¹H NMR: Key signals include those in the olefinic region and methyl group singlets.

- ¹³C NMR: The spectrum will show 15 distinct carbon signals corresponding to the structure of isofuranodiene. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for complete structural assignment.

3. Mass Spectrometry (MS):

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but care must be taken due to the thermal lability of isofuranodiene. Low-temperature injection techniques are recommended. Electron Impact (EI) ionization will typically show the molecular ion peak (m/z 216) and characteristic fragmentation patterns.

Future Perspectives and Conclusion

Isofuranodiene stands out as a natural product with significant therapeutic potential. Its well-documented anti-inflammatory, neuroprotective, and anticancer activities, coupled with a favorable molecular profile for bioavailability, make it a compelling lead compound for drug discovery and development. Future research should focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: Identifying the specific sesquiterpene synthase and other enzymes involved in isofuranodiene biosynthesis could open avenues for its biotechnological production.

-

Total Synthesis: The development of a robust and scalable total synthesis would be a major breakthrough, enabling the production of isofuranodiene and its analogs for further pharmacological evaluation.

-

In-depth Mechanistic Studies: While the primary mechanisms of action for its anticancer and neuroprotective effects are emerging, further research is needed to fully delineate the signaling pathways involved and to identify its direct molecular targets.

-

Preclinical and Clinical Studies: Extensive preclinical studies, including pharmacokinetics, toxicology, and efficacy in animal models of various diseases, are necessary to translate the promising in vitro findings into clinical applications.

References

-

Maggi, F., et al. (2021). Isofuranodiene, a Natural Sesquiterpene Isolated from Wild Celery (Smyrnium olusatrum L.), Protects Rats against Acute Ischemic Stroke. Pharmaceuticals, 14(4), 344. [Link]

-

Mustafa, A. M., et al. (2016). Isofuranodiene: A neuritogenic compound isolated from wild celery (Smyrnium olusatrum L., Apiaceae). Food Chemistry, 192, 782-787. [Link]

-

PubChem. (n.d.). Isofuranodiene. National Center for Biotechnology Information. Retrieved from [Link]

-

Yousefi-Manesh, H., et al. (2021). Isofuranodiene, a Natural Sesquiterpene Isolated from Wild Celery (Smyrnium olusatrum L.), Protects Rats against Acute Ischemic Stroke. Pharmaceuticals, 14(4), 344. [Link]

-

Petrelli, R., et al. (2012). Antiproliferative evaluation of isofuranodiene on breast and prostate cancer cell lines. Natural Product Communications, 7(10), 1317-1320. [Link]

-

Mölleken, K., et al. (1998). Essential oil composition of Smyrnium olusatrum. Phytochemistry, 49(6), 1709-1714. [Link]

-

Pavela, R., et al. (2019). Acaricidal and oviposition inhibitory activity of isofuranodiene and germacrone from Smyrnium olusatrum essential oil against Tetranychus urticae. Industrial Crops and Products, 139, 111534. [Link]

-

Minnaard, A. J., Wijnberg, J. B. P. A., & de Groot, A. (1999). The Synthesis of Germacrane Sesquiterpenes and Related Compounds. Organic Preparations and Procedures International, 31(2), 121-155. [Link]

-

El-Gamal, A. A. (2001). Sesquiterpene lactones from Smyrnium olusatrum. Phytochemistry, 57(8), 1197-1200. [Link]

-

Maggi, F., et al. (2012). A forgotten vegetable (Smyrnium olusatrum L., Apiaceae) as a rich source of isofuranodiene. Food Chemistry, 135(4), 2854-2862. [Link]

-

de Kraker, J. W., et al. (1998). (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory. Plant Physiology, 117(4), 1381-1392. [Link]

-

Weyerstahl, P., et al. (1988). Identification and quantitative determination of furanodiene, a heat-sensitive compound, in essential oil by13C-NMR. Flavour and Fragrance Journal, 3(2), 55-63. [Link]

-

Sgarbossa, P., et al. (2011). A new approach for quantifying furanodiene and curzerene. A case study on the essential oils of Eugenia uniflora (pitangueira) leaves. Revista Brasileira de Farmacognosia, 21(2), 238-243. [Link]

-

ResearchGate. (n.d.). Isolation and purification of isofuranodiene. Retrieved from [Link]

-

Chen, W., et al. (2021). Anti-Inflammatory, Antioxidant and Neuroprotection Effect of Thiopental Sodium on Isoflurane-Induced Cognitive Dysfunction in Rats. Science Alert. [Link]

-

Dengada, A. H. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. Virginia Tech. [Link]

-

Maggi, F., & Papa, F. (2012). Identification and quantitative determination of furanodiene, a heat-sensitive compound, in essential oil by13C-NMR. Phytochemical Analysis, 23(1), 58-63. [Link]

-

Botanical Society of Scotland. (2023). Smyrnium olusatrum – 1st May 2023 – Alexanders. [Link]

-

ResearchGate. (n.d.). Chemical structures of the two oxygenated sesquiterpenes from the S. olusatrum essential oil studied for acaricidal and oviposition inhibitory activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Total synthesis of furanosesquiterpene (±)-pallescensin A 230via Cloke–Wilson rearrangement. Retrieved from [Link]

-

Sevoflurane exhibits neuroprotection against isoflurane-induced cognitive dysfunction in rats via anti-inflammatory and antioxidant effects. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(5), 2239-2245. [Link]

-

Asfaw, N. (2003). Isolation and Structure Elucidation of Natural Products from Plants. Addis Ababa University. [Link]

-

Brenna, E., et al. (2019). A General Strategy for the Stereoselective Synthesis of the Furanosesquiterpenes Structurally Related to Pallescensins 1–2. Molecules, 24(8), 1604. [Link]

-

ResearchGate. (n.d.). Anti-Inflammatory, Antioxidant and Neuroprotection Effect of Thiopental Sodium on Isoflurane-Induced Cognitive Dysfunction in Rats. Retrieved from [Link]

-

Preprints.org. (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. [Link]

-

Muñoz-Gómez, M., et al. (2021). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants, 10(4), 556. [Link]

-

IUPAC. (n.d.). SECTION 2: STRUCTURAL ELUCIDATION OF. Retrieved from [Link]

-

ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

-

de Kraker, J. W., et al. (1998). (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory. Plant Physiology, 117(4), 1381–1392. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Essential oil composition of smyrnium olusatrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. eclass.uoa.gr [eclass.uoa.gr]

- 6. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.wur.nl [research.wur.nl]

- 9. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

An In-depth Technical Guide to Isofuranodiene and its Derivatives: Exploring a Reservoir of Bioactivity

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: The Emergence of a Sesquiterpene of Interest

In the vast landscape of natural product chemistry, sesquiterpenes represent a class of C15 isoprenoids renowned for their structural diversity and significant therapeutic potential.[1] Among these, isofuranodiene, a germacrane sesquiterpenoid, has garnered substantial attention.[2] Initially isolated from plant species of the genera Smyrnium, Commiphora, and Curcuma, this compound serves as a compelling starting point for investigating novel therapeutic agents.[3][4] This guide provides a deep dive into the chemical nature of isofuranodiene, its known bioactivities, the mechanistic underpinnings of its effects, and the experimental frameworks used for its evaluation. We will explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent, offering field-proven insights into the methodologies that validate these claims.

Core Chemistry and Natural Occurrence

Isofuranodiene (C₁₅H₂₀O) is characterized by a cyclodeca[b]furan structure.[2] Its lipophilic nature and relatively low molecular weight are key physical properties that facilitate its passage across biological membranes, including the blood-brain barrier, a critical attribute for its observed neuroprotective effects.[1]

Natural Sources: The primary and most abundant source of isofuranodiene is Wild Celery (Smyrnium olusatrum L., Apiaceae), where it is the main constituent of the plant's essential oil.[4][5] It is also a key marker in other medicinal plants such as Myrrh (Commiphora myrrha) and certain Curcuma species.[3][4] The isolation from these natural sources is typically achieved through standard phytochemical techniques, providing the raw material for biological investigation.

The workflow for leveraging this natural product is a multi-stage process, beginning with the plant source and culminating in specific bioactivity assays.

Anticancer Potential: Mechanism and Evaluation

Isofuranodiene has demonstrated significant, dose-dependent antiproliferative activity against several human cancer cell lines.[6][7] The causality behind this effect appears to be the induction of apoptosis, a programmed cell death pathway critical for eliminating malignant cells.[6][7][8]

In Vitro Efficacy

Studies have quantified the cytotoxic effects of isofuranodiene across various cancer types. The compound shows notable efficacy against prostate cancer cells (PC-3) and human colon cancer cells (HCT116), with promising activity also observed in breast cancer lines (MDA-MB 231, BT 474).[6][7][8] A crucial aspect of its potential as a therapeutic candidate is its differential activity; it is less active on non-cancerous cell lines like Chinese hamster ovary (CHO) and human embryonic kidney (HEK 293) cells, suggesting a favorable therapeutic window with potentially low side effects.[6][7]

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Source |

| PC-3 | Prostate Adenocarcinoma | 29 µM | [6] |

| BT 474 | Breast Adenocarcinoma | 55 µM | [6] |

| MDA-MB 231 | Breast Adenocarcinoma | 59 µM | [6] |

| HCT116 | Colon Carcinoma | ~49.5 µM (10.71 µg/ml) | [8] |

Table 1: Comparative Antiproliferative Activity of Isofuranodiene

Experimental Protocol: A Self-Validating System for Anticancer Assessment

To ensure the trustworthiness of these findings, a multi-step, self-validating experimental workflow is employed. This begins with a general cytotoxicity screen and progresses to specific mechanistic assays if significant activity is observed.

Protocol 1: MTS Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., PC-3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for adherence.

-

Treatment: Prepare serial dilutions of isofuranodiene in the culture medium. Replace the existing medium with the treatment medium and incubate for specified time points (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

-

Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader. The amount of formazan product generated is directly proportional to the number of living cells.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Hoechst 33258 Staining for Apoptosis

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate and treat with isofuranodiene at its IC₅₀ concentration for 24-48 hours.

-

Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Staining: Wash again with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Imaging: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells are identified by their condensed, brightly stained nuclei, whereas normal cells have larger, uniformly stained nuclei. This morphological evidence validates that the cell death observed in the MTS assay occurs via apoptosis.[6]

Anti-inflammatory and Neuroprotective Effects

Perhaps the most robustly documented bioactivity of isofuranodiene is its anti-inflammatory and subsequent neuroprotective capacity.[9][10] This is particularly relevant in the context of neurodegenerative diseases and acute ischemic events, where neuroinflammation is a key pathological driver.[1]

Mechanism of Action: Inhibition of the NF-κB Pathway

Isofuranodiene exerts its anti-inflammatory effects primarily by suppressing the activation of Nuclear Factor-kappa B (NF-κB).[10] In pathological states like ischemic stroke, NF-κB is overexpressed, leading to the transcription of pro-inflammatory genes.[1][9] Isofuranodiene pretreatment has been shown to decrease the phosphorylation of the p65 subunit of NF-κB.[1] This inhibition prevents its translocation to the nucleus, thereby downregulating the production of key inflammatory mediators.

The direct consequences of NF-κB inhibition are a significant reduction in the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[9] Furthermore, it reduces lipid peroxidation, as measured by malondialdehyde (MDA) levels, indicating a concurrent antioxidant effect that protects brain tissue from oxidative stress.[1][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isofuranodiene | C15H20O | CID 636458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Improving the effectiveness of anticancer bioactive compounds - Ceric [ceric-eric.eu]

- 4. mdpi.com [mdpi.com]

- 5. Isofuranodiene: A neuritogenic compound isolated from wild celery (Smyrnium olusatrum L., Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiproliferative evaluation of isofuranodiene on breast and prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wild celery (Smyrnium olusatrum L.) oil and isofuranodiene induce apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isofuranodiene, a Natural Sesquiterpene Isolated from Wild Celery (Smyrnium olusatrum L.), Protects Rats against Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Properties of Isofuranodiene: Mechanisms and Methodologies

Introduction

The relentless pursuit of novel, effective, and selective anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are sesquiterpenoids, a class of organic compounds known for their broad spectrum of biological activities. Isofuranodiene, a sesquiterpene isolated from plant species such as Smyrnium olusatrum, has emerged as a molecule of significant interest for its cytotoxic effects against various cancer cell lines.[1][2][3] This technical guide provides an in-depth exploration of the anticancer properties of Isofuranodiene, synthesizing current research on its activity in specific cell lines, its underlying mechanisms of action, and the critical experimental protocols required for its scientific evaluation.

Despite its biological potential, the clinical translation of Isofuranodiene is hampered by challenges related to its high lipophilicity, low water solubility, and chemical instability.[3][4] These properties necessitate innovative formulation strategies, such as encapsulation in lipid-based nanoparticles, to enhance bioavailability and therapeutic efficacy.[3] This paper will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind the experimental designs used to investigate this promising natural product.

Part 1: Selective Cytotoxicity of Isofuranodiene Against Cancer Cell Lines

The foundational characteristic of any potential chemotherapeutic agent is its ability to selectively inhibit the growth of cancer cells while sparing healthy, non-malignant cells. Isofuranodiene has demonstrated a notable dose-dependent antiproliferative effect across several cancer cell lines.[1]

Comparative Efficacy

Studies have focused on its activity in breast and prostate adenocarcinomas. Using a standard cell viability assay, the half-maximal inhibitory concentration (IC50) has been determined, providing a quantitative measure of its potency. The data reveals that Isofuranodiene is particularly effective against prostate cancer cells.[1][2]

| Cell Line | Cancer Type | IC50 Value (µM) after 72h | Citation(s) |

| PC 3 | Prostate Adenocarcinoma | 29 µM | [1][2] |

| BT 474 | Breast Adenocarcinoma | 55 µM | [1][2] |

| MDA-MB 231 | Breast Adenocarcinoma | 59 µM | [1][2] |

Table 1: Comparative IC50 values of Isofuranodiene on various cancer cell lines.

A critical aspect of Isofuranodiene's profile is its preferential cytotoxicity. The compound exhibits significantly lower activity against non-cancerous cell lines, including Chinese hamster ovary (CHO) and human embryonic kidney (HEK 293) cells.[1][2] This selectivity is a highly desirable trait, suggesting a wider therapeutic window and potentially lower side effects compared to non-specific cytotoxic drugs. Furthermore, research into advanced delivery systems has shown that encapsulating Isofuranodiene in monoolein nanoparticles can markedly enhance its anticancer activity against breast cancer cells, overcoming some of its inherent physicochemical limitations.[3][4]

Part 2: Mechanistic Insights into Isofuranodiene's Mode of Action

Understanding how a compound exerts its effects is paramount for its development as a therapeutic. Evidence indicates that Isofuranodiene and the closely related compound, furanodiene, employ a multi-pronged attack on cancer cells, primarily through the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.

Induction of Apoptosis

Apoptosis is an orderly, energy-dependent process of cell suicide that is often dysregulated in cancer. Isofuranodiene has been shown to induce morphological changes in cancer cells characteristic of apoptosis.[2] Research on the related compound, furanodiene, provides a deeper look into the specific molecular pathways that are likely involved.[5][6][7]

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by external signals. Furanodiene treatment has been shown to upregulate the Tumor Necrosis Factor Receptor 1 (TNFR1) and promote the production of its ligand, TNF-α.[7] This engagement leads to the recruitment of adaptor proteins and the activation of an initiator caspase, caspase-8, which in turn activates downstream executioner caspases like caspase-3.[6][7]

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by internal cellular stress. Furanodiene can induce depolarization of the mitochondrial membrane, a critical event that leads to the release of cytochrome c from the mitochondria into the cytoplasm.[5] This release facilitates the formation of the apoptosome and the activation of caspase-9, which subsequently activates executioner caspases.[5][7]

Both pathways converge on the activation of executioner caspases (e.g., caspase-3, -7), which are responsible for cleaving key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[5][6]

Caption: Dual apoptotic pathways induced by furanodiene.

Cell Cycle Arrest

In addition to inducing apoptosis, phytochemicals often disrupt the cell cycle, preventing cancer cells from replicating.[8] Studies on furanodiene show it can arrest cell cycle progression at the G1 or G2/M phases.[5][9] This arrest is orchestrated by modulating the expression of key cell cycle regulatory proteins. For instance, furanodiene has been observed to down-regulate cyclin D1 and CDK6 while up-regulating the CDK inhibitors p21 and p27, which collectively halt the cell cycle in the G1 phase.[9]

Overcoming Multidrug Resistance

A major challenge in chemotherapy is the development of multidrug resistance (MDR).[10] Remarkably, furanodiene has demonstrated efficacy in doxorubicin-resistant MCF-7 breast cancer cells, inducing apoptosis through an NF-κB-independent mechanism.[6] Furthermore, in zebrafish xenograft models, furanodiene not only exhibited synergistic anticancer effects with the conventional drug 5-Fluorouracil (5-FU) but also appeared to reverse resistance to drugs like cisplatin and adriamycin.[11][12] This suggests a potential role for this class of compounds in sensitizing resistant tumors to standard chemotherapies.

Part 3: Core Experimental Protocols

The validation of Isofuranodiene's anticancer activity relies on a set of robust and reproducible in vitro assays. The following protocols are fundamental to this process.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

-

Causality and Rationale: The MTT assay is a colorimetric method that provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] The principle is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. This assay is crucial for determining the IC50 value of a compound.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., PC 3, MDA-MB 231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Isofuranodiene in the appropriate cell culture medium. Replace the existing medium with the medium containing the various concentrations of Isofuranodiene. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14] During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the optical density (OD) of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the Isofuranodiene concentration to determine the IC50 value.

-

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

-

Causality and Rationale: This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane.[15] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

-

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with Isofuranodiene at the IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 hours). Include positive and negative controls.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension.[16]

-

Washing: Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS) and centrifuge.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and a small volume of PI staining solution. Gently mix.

-

Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

-